molecular formula C9H18N2O2 B3107517 tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate CAS No. 1610368-00-7

tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate

Cat. No.: B3107517
CAS No.: 1610368-00-7
M. Wt: 186.25
InChI Key: QEVWCEYVNCWPKJ-RNFRBKRXSA-N
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Description

tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of carbamic acid and contains a tert-butyl group, which is known for its steric hindrance properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutylamine derivative. One common method includes the use of tert-butyl chloroformate as a reagent, which reacts with (1r,2r)-2-aminocyclobutanol under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to improve yield and purity. This can involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces amine derivatives .

Scientific Research Applications

tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl n-[(1r,2r)-2-hydroxycyclobutyl]carbamate
  • tert-Butyl n-[(1r,2r)-2-aminocyclopentyl]carbamate
  • tert-Butyl n-[(1r,2r)-2-aminocyclohexyl]carbamate

Uniqueness

tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate is unique due to its specific cyclobutyl ring structure, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where precise control over molecular interactions is required .

Biological Activity

tert-Butyl n-[(1R,2R)-2-aminocyclobutyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : tert-butyl ((1R,2R)-2-aminocyclobutyl)carbamate
  • Molecular Formula : C₉H₁₈N₂O₂
  • CAS Number : 1610368-00-7
  • Purity : 97%

The structure features a tert-butyl group attached to a carbamate moiety linked to a cyclobutylamine derivative. This unique configuration may influence its biological interactions and reactivity.

Enzyme Inhibition

Research indicates that this compound acts primarily as an enzyme inhibitor , with potential interactions involving proteases and other key enzymes in various biochemical pathways. These interactions could lead to therapeutic effects in diseases where such enzymes are crucial players .

The compound's mechanism of action likely involves:

  • Binding Affinity : Studies may involve assessing how effectively the compound binds to target enzymes through kinetic analyses.
  • Modulation of Biochemical Pathways : By inhibiting specific enzymes, the compound could alter metabolic pathways, potentially providing therapeutic benefits in conditions like cancer or inflammatory diseases.

In Vitro Studies

A study highlighted the enzyme inhibitory properties of similar compounds in vitro. For instance, derivatives of this compound have shown promise in modulating enzyme activity related to cancer progression .

StudyCompoundFindings
This compoundDemonstrated potential as an enzyme inhibitor affecting protease activity.
Related carbamate derivativesExhibited significant inhibition of cancer cell proliferation in vitro.

Potential Applications

Given its biological activity, this compound may have applications in:

  • Cancer Therapy : As an adjunct treatment to enhance the efficacy of existing therapies.
  • Enzyme Modulation : In diseases characterized by dysregulated enzyme activity.

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-aminocyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVWCEYVNCWPKJ-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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